![molecular formula C20H20ClNO3S2 B2746714 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2210141-31-2](/img/structure/B2746714.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H20ClNO3S2 and its molecular weight is 421.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide, due to its complex structure and properties, may have a range of applications in scientific research. Although direct studies on this specific compound are limited, insights can be drawn from research on similar compounds, such as hydroxycinnamic acids, chlorophenols, and chlorogenic acids, which share structural or functional groups.
Antioxidant Properties
Hydroxycinnamic acids, including compounds like caffeic acid and chlorogenic acid, exhibit potent antioxidant activities in both in vitro and in vivo systems (Shahidi & Chandrasekara, 2010). These compounds demonstrate their antioxidant ability by scavenging various radicals and acting as chain-breaking antioxidants. Given the structural similarities, N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide might also possess antioxidant properties that could be relevant in reducing oxidative stress and potentially contributing to disease risk reduction.
Environmental Persistence and Toxicity
Chlorophenols, including triclosan and its by-products, are noted for their environmental persistence and potential toxicity. These compounds can accumulate in fatty tissues and have been found in various environmental samples, posing risks to aquatic organisms and potentially to human health due to their endocrine-disrupting properties (Bedoux et al., 2012). Research on compounds like N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide may focus on assessing their environmental fate, degradation pathways, and ecotoxicological impacts to ensure safe application and minimize adverse environmental effects.
Potential Pharmacological Applications
Chlorogenic acid, a phenolic compound, has demonstrated a range of health-promoting properties, including anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez et al., 2017). These activities suggest a potential for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide in pharmacological research, particularly in exploring novel treatments for metabolic syndrome and related disorders. Further studies could aim at understanding its mechanisms of action, bioavailability, and therapeutic efficacy.
Biodegradation and Environmental Remediation
The widespread use of phenoxyacetic acid herbicides and chlorophenols has raised concerns regarding their environmental impact and the development of resistant bacterial strains. Research into microbial degradation of these compounds is crucial for developing effective bioremediation strategies to mitigate their presence in the environment (Magnoli et al., 2020). Studies on N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide could explore microbial pathways capable of degrading this compound, contributing to safer environmental practices and reducing the risk of contamination.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S2/c1-20(2,25-15-5-3-14(21)4-6-15)19(24)22-11-16(23)18-8-7-17(27-18)13-9-10-26-12-13/h3-10,12,16,23H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQISDGVZWISRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2746632.png)

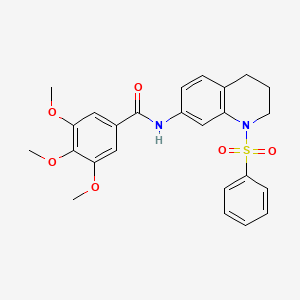
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2746639.png)
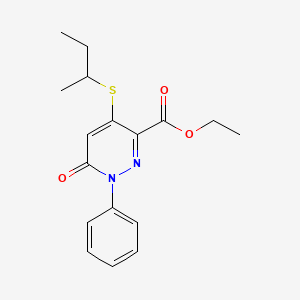
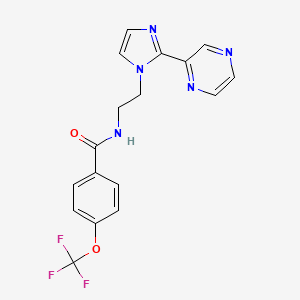

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)
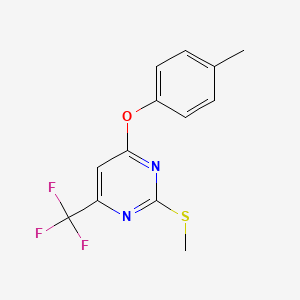

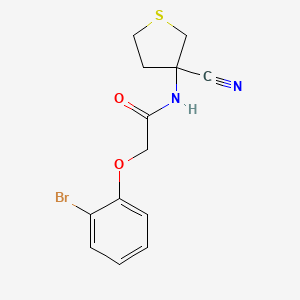
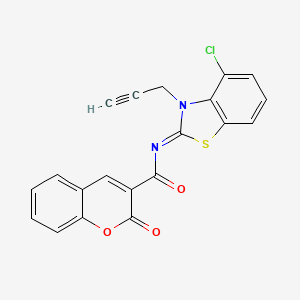
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)